
4,4'-Oxybis(2,6-di-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Oxybis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant known for its high performance in stabilizing polymers. This compound is particularly effective in preventing the oxidative degradation of carbon-chain polymers such as polypropylene and isoprene rubber .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol. One common method is the base oxidative dehydrogenation of hydroquinone with 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . Another approach involves the use of a heterogeneous catalytic system, which provides high catalytic activity and results in a high-purity product .
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2,6-di-tert-butylphenol) often employs the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The oxidized form can be reduced back to the original bisphenol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidative coupling.
Reduction: Reducing agents such as sodium borohydride can be used to revert the oxidized form back to the bisphenol.
Major Products
Oxidation: 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The original 4,4’-Oxybis(2,6-di-tert-butylphenol).
Scientific Research Applications
4,4’-Oxybis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers such as polypropylene and isoprene rubber.
Biology: Investigated for its potential in protecting biological systems from oxidative stress.
Medicine: Explored for its antioxidant properties in preventing oxidative damage in medical polymers.
Industry: Widely used in the stabilization of fuels, oils, and various plastics.
Mechanism of Action
The antioxidant mechanism of 4,4’-Oxybis(2,6-di-tert-butylphenol) involves the scavenging of peroxy radicals (ROO•) and the transformation into 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . This oxidized form can then be reduced back to the original bisphenol, creating a cyclic process that continues until the stabilizer is exhausted . This cyclic transformation ensures high antioxidant activity and prolongs the lifespan of the stabilized materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A precursor to more complex antioxidants.
2,4-Di-tert-butylphenol: Another phenolic antioxidant with similar properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used in biolubricants for its oxidative stability.
Uniqueness
4,4’-Oxybis(2,6-di-tert-butylphenol) stands out due to its high performance in stabilizing a wide range of polymers and its ability to undergo cyclic transformations, which enhances its antioxidant efficiency . Its sterically hindered structure also provides superior protection against oxidative degradation compared to other phenolic antioxidants .
Properties
CAS No. |
6029-98-7 |
|---|---|
Molecular Formula |
C28H42O3 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C28H42O3/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI Key |
YAANQTVLZABMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



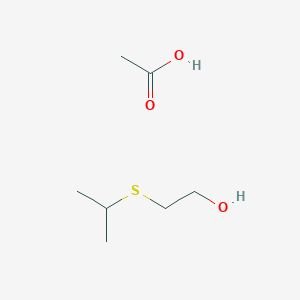

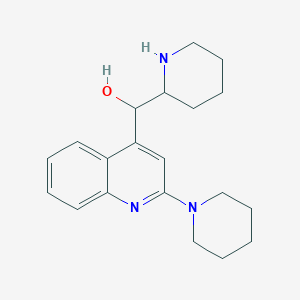

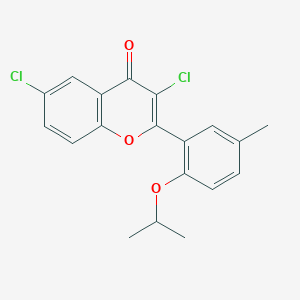
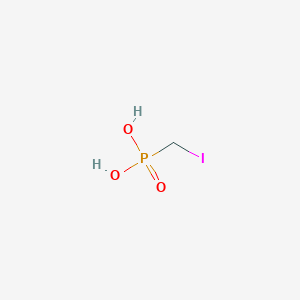
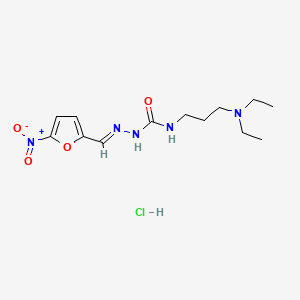
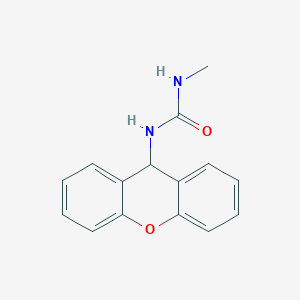
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
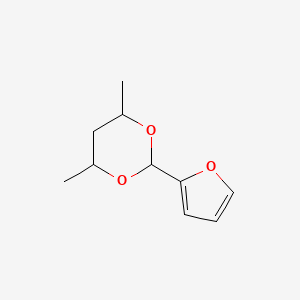
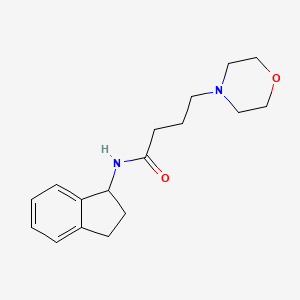
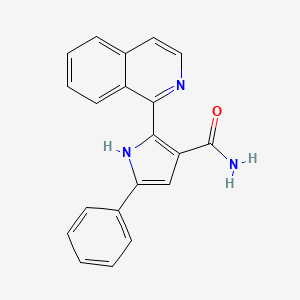
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
